

Comprehensive Technical Guide: 4-(4-Chlorophenyl)-4-methylpentan-2-one

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-4-methylpentan-2-one

CAS No.: 6269-30-3

Cat. No.: B1346337

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Executive Summary

In the landscape of organic synthesis and pharmaceutical development, sterically hindered aromatic ketones serve as critical building blocks for active pharmaceutical ingredients (APIs) and advanced agrochemicals. This whitepaper provides an in-depth technical analysis of **4-(4-chlorophenyl)-4-methylpentan-2-one**, detailing its chemical identity, physicochemical profile, and the mechanistic causality behind its synthesis. Designed for research scientists and drug development professionals, this guide establishes a self-validating protocol for the reproducible generation of this compound.

Chemical Identity and Structural Parameters

The target compound is a highly branched aromatic ketone. The presence of a tertiary carbon center directly attached to the para-chlorophenyl ring imparts significant steric bulk, which dictates its downstream reactivity profile in medicinal chemistry applications^[1].

Table 1: Core Chemical Identifiers

Parameter	Value
IUPAC Name	4-(4-chlorophenyl)-4-methylpentan-2-one
CAS Registry Number	6269-30-3
Molecular Formula	C ₁₂ H ₁₅ ClO
Molecular Weight	210.70 g/mol
Canonical SMILES	<chem>CC(=O)CC(C)(C)C1=CC=C(C=C1)Cl</chem>
InChIKey	AXLXJEZHGWFCPX-UHFFFAOYSA-N

Physicochemical Profiling

Understanding the computational and physicochemical properties of **4-(4-chlorophenyl)-4-methylpentan-2-one** is essential for predicting its behavior in biological systems and chromatographic environments[1][2]. The lipophilicity (XLogP3) and low polar surface area suggest high membrane permeability, making it an excellent lipophilic moiety for API integration.

Table 2: Computed Physicochemical Properties

Property	Computed Value	Pharmacokinetic Implication
XLogP3-AA	3.3	High lipophilicity; favorable for crossing lipid bilayers.
Topological Polar Surface Area	17.1 Å ²	Excellent oral bioavailability potential (well below 140 Å ²).
Hydrogen Bond Donors	0	Lacks acidic protons; chemically stable in basic media.
Hydrogen Bond Acceptors	1	Carbonyl oxygen serves as a singular H-bond acceptor.
Rotatable Bond Count	3	Moderate flexibility; allows induced fit in target binding.
Heavy Atom Count	14	Low molecular complexity (202); ideal fragment-based starting point.

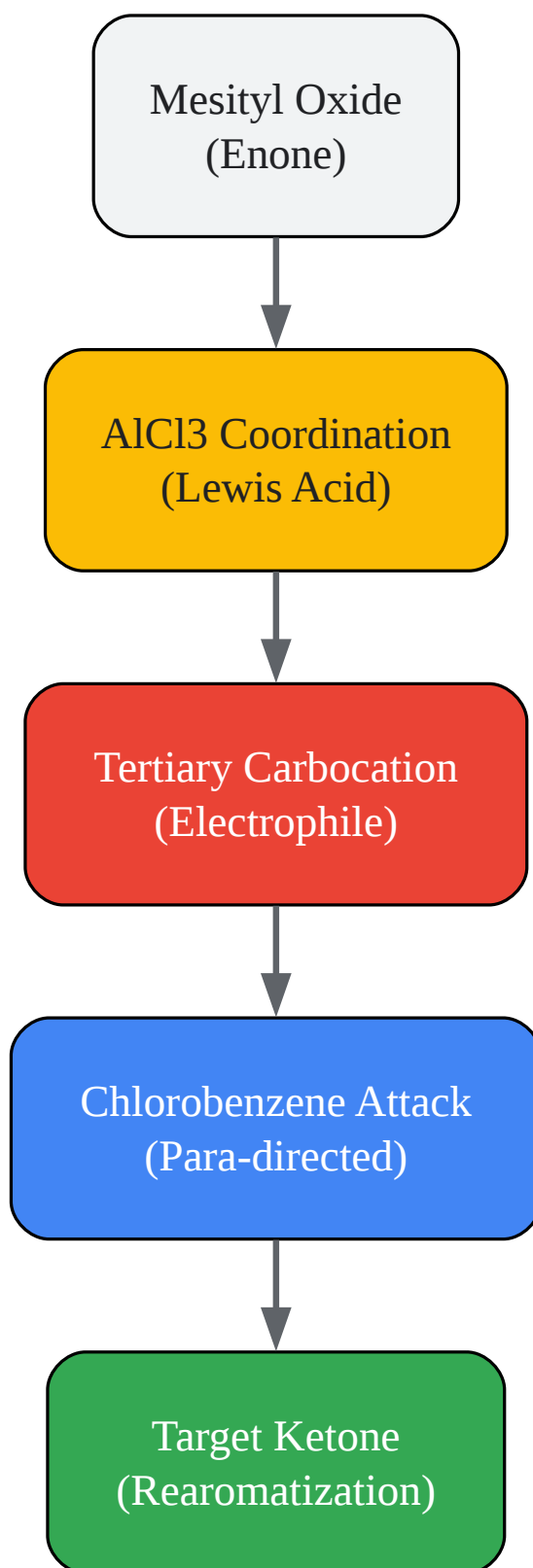
Synthetic Methodology & Mechanistic Causality

The most robust pathway for synthesizing **4-(4-chlorophenyl)-4-methylpentan-2-one** is via a Friedel-Crafts alkylation^[3]. This reaction utilizes chlorobenzene as both the solvent and the aromatic nucleophile, reacting with mesityl oxide (4-methyl-3-penten-2-one) under Lewis acid catalysis.

Mechanistic Causality

- **Electrophile Generation:** Anhydrous aluminum chloride (AlCl₃) acts as a strong Lewis acid, coordinating to the carbonyl oxygen of mesityl oxide. This coordination withdraws electron density from the conjugated π-system, generating a highly reactive, resonance-stabilized tertiary carbocation at the β-carbon.
- **Regioselectivity (Steric Control):** Chlorobenzene possesses a weakly deactivating, yet ortho/para-directing chlorine atom. While electronic factors allow for both ortho and para

attack, the extreme steric bulk of the tertiary carbocation intermediate heavily disfavors the ortho trajectory. Consequently, the reaction is highly regioselective, yielding the para-substituted isomer almost exclusively.



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Figure 1: Mechanistic causality of the Friedel-Crafts alkylation pathway.

Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates thermal control to prevent the polymerization of the enone and in-process checks to verify reaction progression.

Reagents Required:

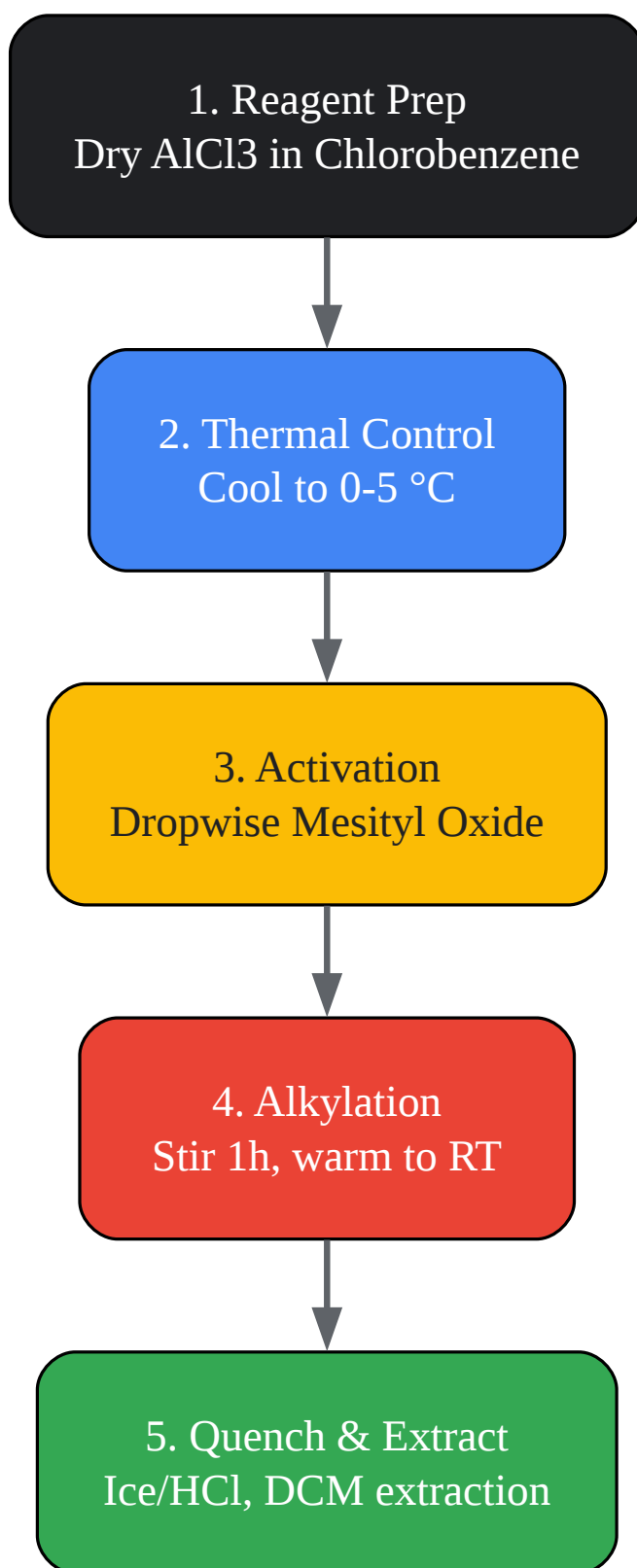
- Chlorobenzene: 5.0 equivalents (Acts as reactant and solvent)
- Mesityl Oxide: 1.0 equivalent (Alkylating agent)
- Anhydrous AlCl_3 : 1.2 equivalents (Lewis acid catalyst)

Workflow Execution:

- System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Charge the flask with chlorobenzene and anhydrous AlCl_3 .
- Thermal Control: Submerge the reaction vessel in an ice-water bath. Allow the suspension to cool to 0–5 °C. Causality: Low temperatures are critical to suppress the self-condensation and polymerization of mesityl oxide.
- Activation & Addition: Load the addition funnel with mesityl oxide. Add it dropwise over 45 minutes to the vigorously stirring suspension. Visual Cue: The mixture will transition to a deep yellow/orange hue, indicating the formation of the activated carbocation complex.
- Alkylation & Maturation: Once the addition is complete, maintain the temperature at 0–5 °C for 1 hour, then slowly remove the ice bath to allow the system to reach room temperature (20–25 °C) over another 2 hours.
- In-Process Validation: Extract a 0.1 mL aliquot, quench in 1M HCl, and extract with ethyl acetate. Run Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the UV-active mesityl oxide spot validates reaction completion.
- Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl (100 mL). Causality: The acidic aqueous quench destroys the aluminum complex, liberating the

free ketone product and preventing emulsion formation.

- Extraction & Purification: Separate the organic layer. Extract the aqueous phase twice with dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Purify via vacuum distillation to yield the pure **4-(4-chlorophenyl)-4-methylpentan-2-one**.



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Figure 2: Step-by-step experimental workflow for synthesizing the target ketone.

Applications in Drug Development

In medicinal chemistry, the **4-(4-chlorophenyl)-4-methylpentan-2-one** scaffold is highly valued. The gem-dimethyl group at the benzylic position provides severe steric hindrance, which effectively blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at that specific site. Furthermore, the ketone moiety serves as a versatile synthetic handle for downstream transformations, such as reductive amination to form bioactive amines, or Grignard additions to generate tertiary alcohols[2]. These structural features make it an ideal precursor for developing long-acting therapeutics with enhanced metabolic stability.

References

- ResearchGate. "Ionic Hydrogenation of α,β -Unsaturated Ketones with Cyclohexane in the Presence of Aluminum Halides". Scientific Publications. Available at:[[Link](#)]

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